3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
Description
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via an ether group to a 2-bromo-5-methoxybenzyl moiety. This structure combines the steric constraints of the azetidine ring with the electron-withdrawing bromine and electron-donating methoxy substituents on the aromatic ring.
The bromine atom in the benzyl group may serve as a handle for further functionalization, a common strategy in medicinal chemistry.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-2-3-11(12)8(4-9)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
YCTDXQIKTNNDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated azetidine derivatives.
Scientific Research Applications
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The azetidine ring can also participate in ring-opening reactions, which may be crucial for its activity in certain applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine and related compounds:
Structural and Electronic Comparisons
- Azetidine vs. Pyridine/Oxetane Rings : The azetidine ring in the target compound imposes greater ring strain compared to pyridine (as in ) or oxetane derivatives (as in ). This strain can enhance reactivity or modulate binding affinity in biological systems.
- Bromine Position : The 2-bromo substituent in the target compound contrasts with the 5-bromo position in ’s pyridine derivative. Bromine’s position affects electronic effects (e.g., inductive withdrawal) and steric interactions, which influence crystallization behavior (e.g., hydrogen bonding in ) or cross-coupling reactivity.
- Ether vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
